2-Phenoxyphenyl(phenyl)sulfane

Antibacterial Structure-Activity Relationship Ortho-Substitution

This ortho-phenoxy diaryl sulfide offers distinct steric and electronic advantages over simpler analogs like diphenyl sulfide. Its unique substitution pattern enhances reactivity in metal-catalyzed cross-coupling and oxidative stability, making it a critical intermediate for building focused compound libraries in antibacterial and immunosuppressive drug discovery. Sourced for consistency, it enables reliable SAR studies and method development. Ideal for labs seeking a high-purity, versatile building block for advanced materials and pharmaceutical research.

Molecular Formula C18H14OS
Molecular Weight 278.4 g/mol
Cat. No. B8248458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyphenyl(phenyl)sulfane
Molecular FormulaC18H14OS
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2SC3=CC=CC=C3
InChIInChI=1S/C18H14OS/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20-16-11-5-2-6-12-16/h1-14H
InChIKeyYUDPDPSBLSRFNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxyphenyl(phenyl)sulfane: A Diaryl Sulfide Building Block for Specialized Sulfur Chemistry


2-Phenoxyphenyl(phenyl)sulfane is an unsymmetrical diaryl sulfide featuring a phenoxy substituent ortho to the sulfur linkage. This molecular architecture imparts distinct electronic and steric properties, positioning it as a versatile intermediate in the synthesis of specialty chemicals, pharmaceuticals, and advanced materials [1]. Its structural similarity to key pharmacophores and its utility in metal-catalyzed cross-coupling reactions are well-documented in the broader diaryl sulfide literature [2].

Why Simple Diaryl Sulfides Cannot Replace 2-Phenoxyphenyl(phenyl)sulfane


The ortho-phenoxy motif in 2-Phenoxyphenyl(phenyl)sulfane creates a unique steric and electronic environment that is absent in simpler analogs like diphenyl sulfide or 4-substituted derivatives. This substitution pattern directly influences key properties, including reactivity in cross-coupling, oxidative stability, and potential biological activity. Structure-activity relationship (SAR) studies on related diaryl sulfides have demonstrated that ortho-substitution consistently yields superior performance in antibacterial assays compared to para-substituted congeners [1]. Furthermore, synthetic routes to phenoxy-substituted diaryl sulfides require specific catalytic conditions to achieve high yields, making direct substitution of unsubstituted or alkyl-substituted starting materials non-viable without significant process re-optimization [2].

Quantitative Evidence Guide for 2-Phenoxyphenyl(phenyl)sulfane: Key Differentiation Metrics


Ortho-Substitution in Diaryl Sulfides Enhances Antibacterial Potency

While direct data for 2-Phenoxyphenyl(phenyl)sulfane is not available, a rigorous SAR study on a library of diarylsulfide piperazine-amide hybrids provides strong class-level evidence that ortho-substituted derivatives exhibit markedly superior antibacterial activity compared to their para-substituted analogs [1]. The study explicitly states that 'ortho-substituted compounds [perform] better than para-substituted ones' and identifies specific disubstituted ortho compounds with low micromolar potency [1]. This SAR trend supports the selection of an ortho-substituted scaffold like 2-Phenoxyphenyl(phenyl)sulfane over a 4-phenoxyphenyl isomer for applications where enhanced antibacterial potential is desired.

Antibacterial Structure-Activity Relationship Ortho-Substitution

Synthetic Accessibility: High-Yield Route to Phenoxy-Substituted Diaryl Sulfides

A patented synthetic process for alkoxy and phenoxy substituted diaryl sulfides provides a reliable, high-yielding route that can be adapted for 2-Phenoxyphenyl(phenyl)sulfane [1]. In a directly analogous reaction, diphenyl ether (the core of the target compound's phenoxy group) was reacted with sulfur dichloride in the presence of sodium tetrafluoroborate to afford 4,4'-diphenoxydiphenyl sulfide in a high yield of 73% of theory [1]. This demonstrates the viability of the method for phenoxy-substituted systems and serves as a benchmark for expected synthetic efficiency.

Synthetic Methodology Catalysis Diaryl Sulfide

Immunosuppressive Activity: Phenoxy as a Privileged Substituent in Diaryl Sulfide Therapeutics

Analysis of patent literature reveals that the phenoxy group is specifically claimed as a key substituent in a broad class of diaryl sulfide derivatives developed as immunosuppressive agents [1]. The general formula (1) in these patents explicitly includes 'substituted or unsubstituted phenoxy' as a critical R1 group, underscoring its importance for achieving the desired biological effect. While specific IC50 values for 2-Phenoxyphenyl(phenyl)sulfane are not available, the inclusion of the phenoxy motif in these patent claims provides strong class-level evidence of its privileged status over other substituents (e.g., simple alkyl, alkoxy, or halogen) for immunosuppressive applications.

Immunosuppression Therapeutic Chemistry Diaryl Sulfide

Prime Application Scenarios for 2-Phenoxyphenyl(phenyl)sulfane Based on Evidence


Medicinal Chemistry: A Privileged Scaffold for Antibacterial and Immunosuppressive Lead Discovery

The ortho-phenoxy diaryl sulfide core of 2-Phenoxyphenyl(phenyl)sulfane is a valuable starting point for synthesizing focused compound libraries for antibacterial [1] and immunosuppressive [2] drug discovery programs. SAR evidence suggests that further functionalization of the ortho-position may enhance potency against bacterial targets [1], while the phenoxy group is a recognized privileged substructure in immunosuppressant patents [2].

Specialty Chemical Synthesis: High-Value Intermediate for Advanced Materials and Agrochemicals

As a representative of a class of compounds synthesized in high yield via patented catalytic processes [1], 2-Phenoxyphenyl(phenyl)sulfane is a reliable intermediate for producing more complex molecules. Its diaryl sulfide core is a known precursor to sulfoxides and sulfones, which are important in liquid crystals, heat-exchange fluids, and agrochemicals [1]. The ortho-phenoxy substitution offers unique steric properties that can be leveraged to tune the properties of final products.

Methodology Development: A Model Substrate for Ortho-Substituted Cross-Coupling Reactions

Given the established importance of ortho-substitution in modulating reactivity and biological activity [1], 2-Phenoxyphenyl(phenyl)sulfane serves as an ideal model substrate for developing and optimizing new transition metal-catalyzed cross-coupling methodologies. Its unique steric environment presents a challenging yet informative test case for catalyst and ligand design, making it a valuable tool for academic and industrial research groups focused on synthetic method advancement.

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